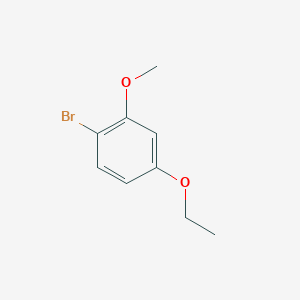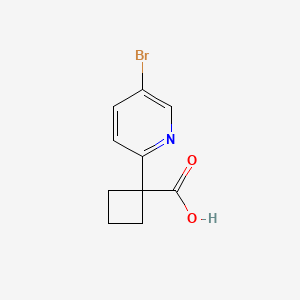
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C10H10BrNO2. It is a derivative of pyridine and cyclobutane, featuring a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid typically involves the bromination of a pyridine derivative followed by cyclobutanecarboxylation. One common method starts with the bromination of 2-pyridinecarboxylic acid to obtain 5-bromo-2-pyridinecarboxylic acid. This intermediate is then subjected to a cyclobutanecarboxylation reaction under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts, to enhance yield and purity. The industrial process may also include purification steps like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups
Scientific Research Applications
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodopyridin-2-YL)cyclobutanecarboxylic acid: Similar structure but with an iodine atom instead of bromine
Uniqueness
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. The bromine atom can participate in specific halogen bonding interactions, which may not be possible with other halogens like chlorine or fluorine .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBQEKDAYWCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
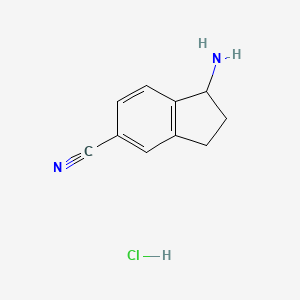
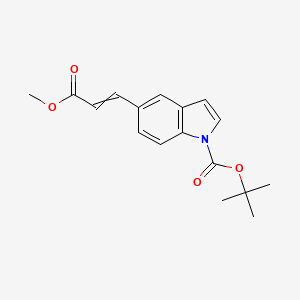
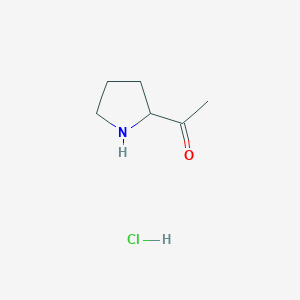
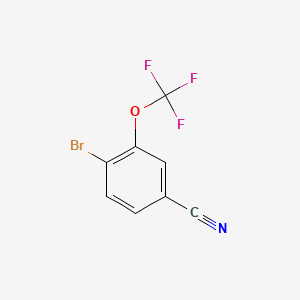
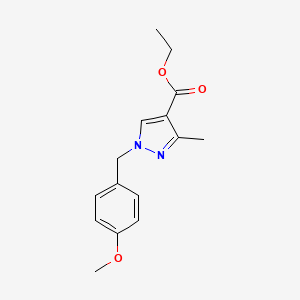
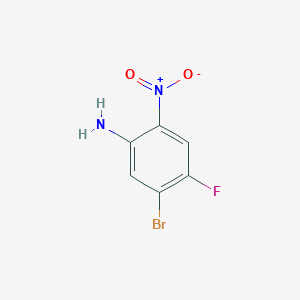
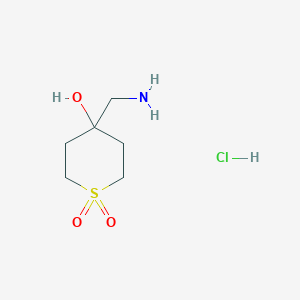

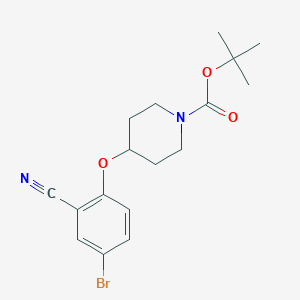
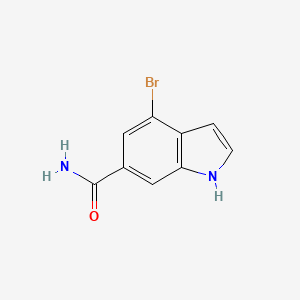
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
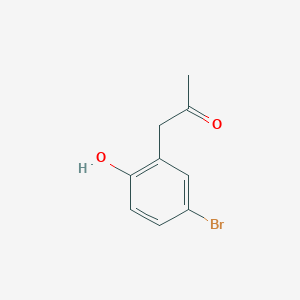
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
